![molecular formula C16H19FN6O B2587367 4-(4-氟苯基)-N6-(3-甲氧基丙基)-1-甲基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 896007-40-2](/img/structure/B2587367.png)

4-(4-氟苯基)-N6-(3-甲氧基丙基)-1-甲基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

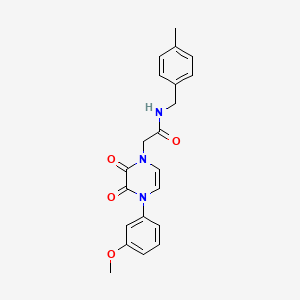

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of fluorine-substituted pyrazolo[3,4-d]pyrimidines. The starting material was obtained from the condensation of 4-fluorobenzaldehyde with 4,5-dihydro-1-phenyl-3-methylpyrazol-5-one in refluxing ethanol/piperidine, followed by a cycloaddition via a nucleophilic attack with guanidine HCl under the same conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1H NMR, 13C NMR, and single X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, the reaction of 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound “N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine” has a molecular weight of 318.74, and it is recommended to be stored in a dark place, in an inert atmosphere, at room temperature .科学研究应用

抗真菌应用

该化合物作为新型杂多环氮系统的一部分被合成,该系统包含氟取代的吡唑并[3,4-d]嘧啶部分。这些系统已显示出作为抗真菌探针的潜力。 据信引入氟原子可以增强其药理特性,包括抗真菌活性 .

酶抑制

功能性取代的氟化吡唑并[3,4-d]嘧啶衍生物已表现出广泛的生物活性,特别是作为酶抑制剂。 它们对某些真菌产生的纤维二糖酶活性表现出影响,这可以在关注酶过程和代谢途径的研究中加以利用 .

抗癌研究

该化合物的衍生物已被探索用于其抗癌特性。 已知吡唑并嘧啶结构中氟原子的存在可以改善药理特性,使这些衍生物成为抗癌药物开发的有趣候选者 .

组蛋白脱乙酰酶抑制

一种相关化合物已被设计为组蛋白脱乙酰酶-3 (HDAC3)的选择性降解剂。HDAC在基因表达和细胞增殖中起着至关重要的作用,其失调与包括癌症在内的各种疾病有关。 这种化合物等HDAC抑制剂是潜在的治疗剂 .

抗炎活性

嘧啶衍生物,包括那些具有氟苯基的,已被研究用于其抗炎作用。 研究报告了具有显着COX-2抑制潜力的新型化合物的合成,这些化合物在体内测试了其抗炎活性 .

有机合成

该化合物在有机化学领域也引起了人们的兴趣,因为它可用于合成多杂环化合物。 它可以作为构建模块用于创建具有潜在应用于各种生物学领域的复杂有机分子 .

蛋白降解靶向嵌合体 (PROTACs)

在药物化学中,该化合物的框架用于设计PROTAC。 这些分子是一类新型药物,可以选择性地靶向蛋白质降解,为药物发现和开发提供了新方法 .

药理学增强

已证明将氟原子引入吡唑并嘧啶结构中可以增强药理特性。 这使得该化合物及其衍生物对开发具有改善功效和减少副作用的药物具有价值 .

作用机制

Target of Action

The primary target of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .

Mode of Action

The exact mode of action of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .

Biochemical Pathways

The biochemical pathways affected by N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Inhibition of cdk2 can affect the cell cycle, potentially leading to apoptosis .

Result of Action

The molecular and cellular effects of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Similar compounds have been shown to have cytotoxic activities against certain cell lines .

安全和危害

The safety and hazards associated with similar compounds have been documented. For instance, the compound “N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine” has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 .

未来方向

The future directions for the research and development of similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties. There is potential for these compounds to be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

属性

IUPAC Name |

4-N-(4-fluorophenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN6O/c1-23-15-13(10-19-23)14(20-12-6-4-11(17)5-7-12)21-16(22-15)18-8-3-9-24-2/h4-7,10H,3,8-9H2,1-2H3,(H2,18,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZNQSFMQJLUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2587286.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2587291.png)

![N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide](/img/structure/B2587299.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)

![N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2587304.png)

![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride](/img/structure/B2587307.png)